![molecular formula C17H17N3O3S B268658 N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)
N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea, commonly known as FPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPTU is a thiourea derivative that is synthesized through a multistep process involving the reaction of furan-2-carbonyl chloride with 3-(1-pyrrolidinylcarbonyl)aniline, followed by the reaction with thiourea.
作用機序
The mechanism of action of FPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FPTU has been shown to inhibit the activity of urease, an enzyme that is involved in the conversion of urea to ammonia, which is essential for the survival of Helicobacter pylori, a bacterium that causes stomach ulcers. FPTU has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid, which is implicated in gout and other inflammatory diseases.
Biochemical and Physiological Effects
FPTU has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, antimicrobial activity, and enzyme inhibition. FPTU has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may be attributed to its ability to inhibit the activity of various enzymes and signaling pathways. FPTU has also been found to exhibit antimicrobial activity against various bacterial strains, which may be due to its ability to disrupt bacterial cell membranes. Furthermore, FPTU has been shown to inhibit the activity of various enzymes, which may be attributed to its ability to bind to the active site of these enzymes.
実験室実験の利点と制限
FPTU has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes and signaling pathways, which makes it a useful tool for studying these processes. FPTU also exhibits antimicrobial activity, which makes it a useful tool for studying bacterial infections. However, one limitation of FPTU is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, FPTU has not been extensively studied in vivo, which may limit its potential applications in clinical settings.
将来の方向性
There are several future directions for the study of FPTU. One direction is the development of more efficient synthesis methods for FPTU, which may improve its availability and reduce its cost. Another direction is the study of FPTU in vivo, which may provide insight into its potential applications in clinical settings. Furthermore, the study of FPTU in combination with other drugs may lead to the development of more effective treatments for cancer and bacterial infections. Overall, the study of FPTU has the potential to lead to significant advancements in various fields, including cancer treatment and antimicrobial therapy.
合成法
The synthesis of FPTU involves a multistep process that begins with the reaction of furan-2-carbonyl chloride with 3-(1-pyrrolidinylcarbonyl)aniline in the presence of triethylamine. This reaction results in the formation of 2-furoyl-3-(1-pyrrolidinylcarbonyl)aniline, which is then reacted with thiourea in the presence of potassium hydroxide to produce FPTU. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
FPTU has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, FPTU has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FPTU has also been found to exhibit antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, FPTU has been shown to inhibit the activity of various enzymes, including urease and xanthine oxidase.
特性
製品名 |
N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea |
|---|---|
分子式 |
C17H17N3O3S |
分子量 |
343.4 g/mol |
IUPAC名 |
N-[[3-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S/c21-15(14-7-4-10-23-14)19-17(24)18-13-6-3-5-12(11-13)16(22)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H2,18,19,21,24) |
InChIキー |
WZEJNCISRLEBAH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 |
正規SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
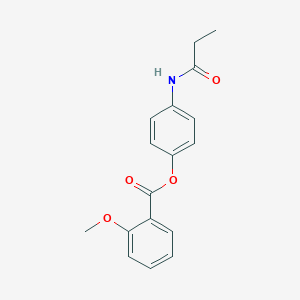
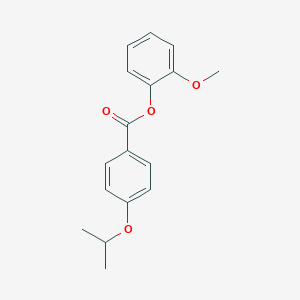
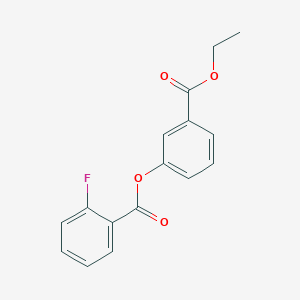
![N-[3-(allyloxy)phenyl]isonicotinamide](/img/structure/B268582.png)
![2-(4-chlorophenoxy)-N-[2-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B268583.png)
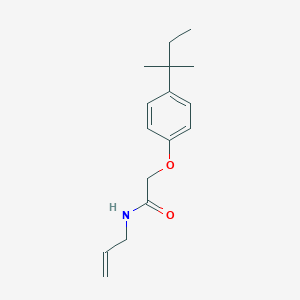
![N-[2-(benzyloxy)phenyl]nicotinamide](/img/structure/B268587.png)
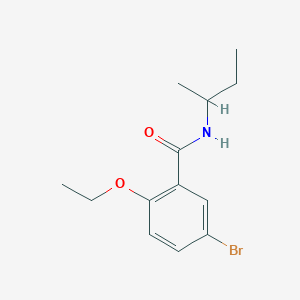
![N-[3-(3-methylbutoxy)phenyl]pyridine-4-carboxamide](/img/structure/B268590.png)
![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)
![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)